molecular formula C22H16Cl4N2O7 B341733 2-(4-NITROPHENYL)-2-OXOETHYL 6-(4,5,6,7-TETRACHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE

2-(4-NITROPHENYL)-2-OXOETHYL 6-(4,5,6,7-TETRACHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE

Cat. No.: B341733
M. Wt: 562.2 g/mol
InChI Key: TUDBZINMAYCQBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-NITROPHENYL)-2-OXOETHYL 6-(4,5,6,7-TETRACHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a nitrophenyl group, a tetrachlorinated isoindoline moiety, and a hexanoate ester, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-NITROPHENYL)-2-OXOETHYL 6-(4,5,6,7-TETRACHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE typically involves multi-step organic reactions. The process begins with the preparation of the nitrophenyl and tetrachlorinated isoindoline intermediates, followed by esterification to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

2-(4-NITROPHENYL)-2-OXOETHYL 6-(4,5,6,7-TETRACHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to form amino derivatives.

    Substitution: The tetrachlorinated isoindoline moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted isoindoline compounds, each with distinct chemical and physical properties.

Scientific Research Applications

2-(4-NITROPHENYL)-2-OXOETHYL 6-(4,5,6,7-TETRACHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-NITROPHENYL)-2-OXOETHYL 6-(4,5,6,7-TETRACHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE involves its interaction with specific molecular targets and pathways. The nitrophenyl group may interact with enzymes and receptors, while the tetrachlorinated isoindoline moiety can modulate cellular processes. These interactions result in various biological effects, such as inhibition of enzyme activity or disruption of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-nitrophenyl)-2-oxoethyl 6-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate
  • 2-(4-nitrophenyl)-2-oxoethyl 6-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)pentanoate

Uniqueness

Compared to similar compounds, 2-(4-NITROPHENYL)-2-OXOETHYL 6-(4,5,6,7-TETRACHLORO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANOATE stands out due to its specific structural features, such as the length of the hexanoate ester chain and the presence of the tetrachlorinated isoindoline moiety. These unique characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H16Cl4N2O7

Molecular Weight

562.2 g/mol

IUPAC Name

[2-(4-nitrophenyl)-2-oxoethyl] 6-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)hexanoate

InChI

InChI=1S/C22H16Cl4N2O7/c23-17-15-16(18(24)20(26)19(17)25)22(32)27(21(15)31)9-3-1-2-4-14(30)35-10-13(29)11-5-7-12(8-6-11)28(33)34/h5-8H,1-4,9-10H2

InChI Key

TUDBZINMAYCQBX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCCCCN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)CCCCCN2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

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